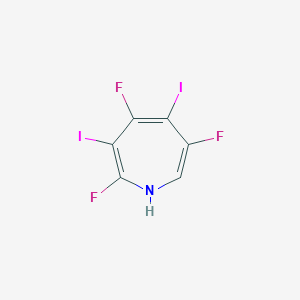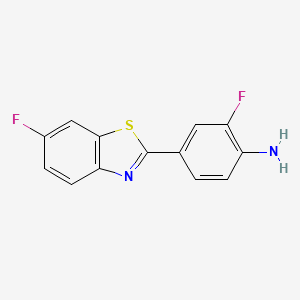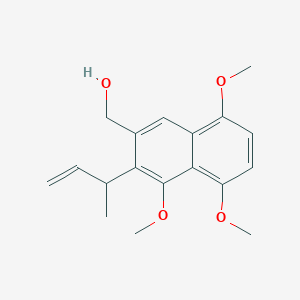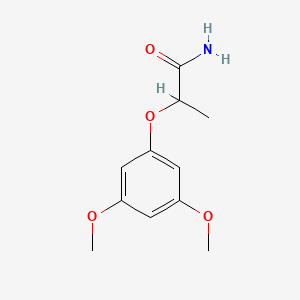
2,4,6-Trifluoro-3,5-diiodo-1H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-3,5-diiodo-1H-azepine is a heterocyclic compound with the molecular formula C₆H₂F₃I₂N. This compound is characterized by the presence of fluorine and iodine atoms attached to an azepine ring, which is a seven-membered nitrogen-containing ring. The unique combination of halogen atoms in its structure imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine typically involves the halogenation of an azepine precursor. One common method includes the fluorination and iodination of an azepine derivative under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,4,6-Trifluoro-3,5-diiodo-1H-azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the halogen atoms or the nitrogen atom can be altered.
Cyclization Reactions: The azepine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled temperature and pH conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are employed, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
2,4,6-Trifluoro-3,5-diiodo-1H-azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique halogenation pattern which may impart specific pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4,6-Trifluoro-3,5-diiodo-1H-azepine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of fluorine and iodine atoms allows the compound to form strong halogen bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the target molecules and the context of its application.
類似化合物との比較
Similar Compounds
- 2,4,6-Trifluoro-3,5-diiodoaniline
- 1-Azido-2,4,6-trifluoro-3,5-diiodobenzene
- 2,4,6-Trifluoro-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane
Uniqueness
2,4,6-Trifluoro-3,5-diiodo-1H-azepine is unique due to its seven-membered azepine ring structure combined with the specific halogenation pattern. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
923294-40-0 |
|---|---|
分子式 |
C6H2F3I2N |
分子量 |
398.89 g/mol |
IUPAC名 |
2,4,6-trifluoro-3,5-diiodo-1H-azepine |
InChI |
InChI=1S/C6H2F3I2N/c7-2-1-12-6(9)5(11)3(8)4(2)10/h1,12H |
InChIキー |
KIPBHHKGENHQMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C(N1)F)I)F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)





![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)


![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

